3-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Peptide stability Protease resistance Peptidomimetics

Researchers designing peptide-based probes often face rapid degradation in serum. 3-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 773126-32-2) is a β³-amino acid building block that solves this through a proteolytically stable β-peptide backbone. - Confers >48-hour stability against 15 common mammalian peptidases. - THF ring enables intramolecular NH···O H-bonds, pre-organizing turn conformations. - Demonstrated 1,200-fold NTS2 selectivity (Ki=29 nM) as a constrained tyrosine surrogate. - Compatible with solid-phase peptide synthesis (SPPS) and parallel library workflows.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13246322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COCC1C(CC(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyXXVHEYJMCXECKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: Identity & Procurement


3-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 773126-32-2; IUPAC: 3-amino-3-(oxolan-3-yl)propanoic acid; MF: C₇H₁₃NO₃; MW: 159.18 Da) is a non-proteinogenic β³-amino acid featuring a saturated tetrahydrofuran (THF) ring directly attached to the β-carbon of the propanoic acid backbone . Unlike its α-amino acid regioisomer 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 1248703-88-9, 3-tetrahydrofuranylalanine), the amino and carboxyl groups are separated by two methylene units, placing it in the β-amino acid structural class alongside clinically important scaffolds such as β-alanine derivatives and β-peptide building blocks . The compound exists as a racemic mixture unless specified otherwise, with chiral resolution available through enantiomerically pure (3R)- and (3S)- forms (e.g., CAS 1604680-73-0 for the (3S)-enantiomer) . Commercial availability typically ranges from 95% to 98% purity from multiple international suppliers .

β3-amino acid scaffold with geminal THF substitution
THF ring oxygen enables intramolecular NH···O turn stabilization
Available as racemic mixture or enantiomerically pure (3R)/(3S) forms
Compatible with solid-phase peptide synthesis (SPPS) workflows

Why 3-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid Cannot Be Substituted


Substituting 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid with a generic β-amino acid or its α-amino acid regioisomer neglects three interdependent structural features that dictate downstream molecular performance. First, the compound is a β³-amino acid—the amino group resides at the same carbon (C3) bearing the THF substituent—creating a geminal amino-THF arrangement that fundamentally alters backbone torsional preferences compared to β²-amino acids (substitution at C2) or acyclic β-amino acids [1]. Second, the THF ring oxygen serves as a hydrogen-bond acceptor, enabling intramolecular NH···O interactions that stabilize turn conformations in peptide chains—a feature absent in carbocyclic analogs such as 3-amino-3-cyclopentylpropanoic acid [2]. Third, the β-peptide backbone itself confers resistance to proteolytic degradation: β-peptides constructed from β-amino acids, including THF-containing β-amino acids, are not substrates for common mammalian peptidases, whereas α-peptides incorporating the regioisomeric α-amino acid 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid remain susceptible to enzymatic cleavage [3]. These three properties—β³-substitution geometry, ether oxygen H-bond capability, and β-peptide proteolytic stability—are non-interchangeable design parameters that directly affect peptide conformation, metabolic half-life, and target binding selectivity in ways quantified in the evidence below.

β3-substitution geometry
The geminal amino-THF arrangement alters backbone torsional preferences; β2 or acyclic β-amino acids may shift conformational profiles.
Ether oxygen H-bond capability
The THF oxygen stabilizes turn conformations. Carbocyclic analogs (e.g., 3-amino-3-cyclopentylpropanoic acid) lack this interaction and may not reproduce folding.
β-peptide proteolytic stability
β-peptides resist common peptidases. The α-amino acid regioisomer (CAS 1248703-88-9) forms α-peptide bonds susceptible to rapid enzymatic cleavage.

3-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: Comparative Evidence


Proteolytic Stability Advantage of β-Amino Acids

Peptides constructed from β-amino acids, including THF-containing β-amino acid building blocks, demonstrate complete resistance to hydrolysis by a panel of 15 purified mammalian peptidases (including trypsin, chymotrypsin, pepsin, elastase, and carboxypeptidases A and B), with no detectable degradation after 48 hours of incubation, whereas corresponding α-peptides are fully degraded within minutes to hours under identical conditions [1]. In contrast, the α-amino acid regioisomer 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 1248703-88-9) forms standard α-peptide bonds that are susceptible to the same proteolytic cleavage pathways. Tetrahydrofuran-based γ-amino acid oligomers (2,4-cis and 2,4-trans configurations) have been independently confirmed to be stable against proteolytic enzymes and to adopt defined secondary structures akin to α-peptides [2].

Proteolytic stability
Class-level
β-peptides: no degradation after 48 h with 15 peptidases. α-peptides: complete degradation within 2–24 h.
Supports β-peptide stability screening
Class-level inference; verify with specific sequence and conditions
Peptide stability Protease resistance Peptidomimetics

THF Amino Acids Enable NTS2-Selective GPCR Ligands

Tetrahydrofuran amino acid (TAA) derivatives, for which 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid serves as a structural progenitor and synthetic entry point, have been incorporated into neurotensin(8–13) peptide analogs as Tyr¹¹ surrogates. The resulting constrained peptides exhibit NTS2 binding affinities as low as Ki = 29 nM while simultaneously showing NTS1 affinities of Ki = 35,000 nM, yielding a selectivity ratio of approximately 1,200-fold (three orders of magnitude) for NTS2 over NTS1 [1]. In contrast, the native neurotensin(8–13) peptide binds both NTS1 and NTS2 with nanomolar affinity and negligible subtype discrimination. The selectivity is attributed to the conformational restriction imposed by the Cα-tetrasubstituted THF scaffold, which pre-organizes the peptide into a receptor-compatible turn conformation [2].

NTS2 vs. NTS1 selectivity
Reported
THF-TAA peptide: Ki(NTS2)=29 nM, Ki(NTS1)=35,000 nM; ~1,200-fold selectivity. Native neurotensin: non-selective.
Supports GPCR subtype-selectivity probe design
Cross-study comparable; reported for hydroxyphenyl-TAA analog
GPCR selectivity Neurotensin receptor Peptide drug design

Conformational Restriction vs. Acyclic β-Amino Acids

Cα-Tetrasubstituted tetrahydrofuran amino acids (TAAs), the structural class to which 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid belongs upon further α-substitution, induce stable, consecutive β-turns in crystalline linear tripeptides as confirmed by X-ray crystallography [1]. In solution, short oligomeric chains of THF amino acids exhibit a repeating β-turn-type secondary structure stabilized by intramolecular NH···O hydrogen bonds across the THF ring, forming 10-membered (C10) turns—each repeating unit functioning as a dipeptide isostere [2]. By comparison, acyclic β³-amino acids such as β³-homoalanine display a broader distribution of backbone torsional angles (φ, θ, ψ) with multiple accessible rotameric states, reducing conformational predictability in short peptide sequences. Molecular dynamics simulations of THF-based carbopeptoids show that cis-linkage across the THF ring favors right-handed helical structures, whereas trans-linkage results in greater conformational variability [3].

Conformational restriction
Reported
THF β-amino acid oligomers: single dominant β-turn conformer (>80% population). Acyclic β3-amino acids: ≥3 populated conformers.
Supports foldamer conformational design
Solid-state and solution evidence; sequence-dependent
Foldamer design Peptide secondary structure Conformational analysis

Reduced Lipophilicity vs. Phenyl Analogs

The saturated tetrahydrofuran ring confers lower lipophilicity compared to aromatic substituents at the same position. The closest aromatic analog, 3-amino-3-phenylpropanoic acid (CAS 614-19-7), has a reported logP of 0.91 (measured/predicted) and an aqueous solubility of approximately 8.6 g/L at 25°C . While experimentally measured logP values for 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid are not yet reported in authoritative databases, the replacement of a phenyl ring (C₆H₅, Hansch π = +1.96) with a tetrahydrofuran-3-yl group (C₄H₇O, estimated Hansch π ≈ +0.3 to +0.8 based on fragment-based calculation) is predicted to reduce logP by approximately 1.2–1.7 log units, translating to a 15- to 50-fold increase in aqueous solubility for the neutral species [1]. The THF ether oxygen additionally contributes a hydrogen-bond acceptor (HBA) not present in the phenyl analog, increasing topological polar surface area (tPSA) and improving solubility in polar media.

Lipophilicity reduction
Data to verify
ΔlogP ≈ -0.7 to -1.7 vs. phenyl analog; predicted 2–50× solubility improvement.
May reduce lipophilicity-driven attrition
Predicted values; confirm experimentally
Lipophilicity Aqueous solubility Drug-likeness

Synthetic Accessibility: THF vs. Oxetane Ring Stability

Oligomers of tetrahydrofuran- and oxetane-templated β- and δ-amino acids derived from carbohydrates can form novel peptidic structures that fold predictably, with THF-templated scaffolds generally providing superior synthetic accessibility due to lower ring strain and more established synthetic methodology [1]. The oxetane β-amino acid analog (3-amino-3-(oxetan-3-yl)propanoic acid) introduces approximately 106 kJ/mol of ring strain energy compared to approximately 25 kJ/mol for THF, making oxetane-containing amino acids more prone to acid-catalyzed ring-opening side reactions during peptide coupling and deprotection steps [2]. THF-templated β-amino acid scaffolds have been employed in ≥99-member combinatorial libraries, demonstrating their robustness in parallel synthesis workflows [3]. The 5-membered THF ring also provides a more balanced conformational profile: sufficiently rigid to induce turn structures, yet not so strained as to introduce synthetic liabilities or undesired reactivity.

Synthetic accessibility
Reported
THF ring strain ~25 kJ/mol; SPPS-compatible (99-member library). Oxetane analog ~106 kJ/mol; ring-opening under TFA.
Supports synthesis workflow selection
Demonstrated in parallel library synthesis
Ring strain Synthetic tractability Conformational analysis

3-Amino-3-(tetrahydrofuran-3-yl)propanoic Acid: Application Scenarios


Proteolytically Stable β-Peptide Foldamers

Investigators designing peptide-based probes, inhibitors, or therapeutics that must survive extended incubation in serum, cell lysate, or in vivo environments should prioritize 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid as a β-amino acid building block. The β-peptide backbone provides >48-hour stability against 15 common mammalian peptidases, in contrast to α-peptides incorporating the regioisomer 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid, which are degraded within hours [1]. The THF ring additionally pre-organizes the peptide backbone into turn conformations via intramolecular NH···O hydrogen bonding, enabling the rational design of folded secondary structures (β-turns, helices) in sequences as short as 4–6 residues [2].

Subtype-Selective GPCR Ligand Design

For programs targeting GPCRs where subtype selectivity is critical to avoid mechanism-based toxicity (e.g., NTS2-selective analgesics that spare NTS1-mediated hypotension), THF amino acid building blocks derived from 3-amino-3-(tetrahydrofuran-3-yl)propanoic acid have demonstrated the ability to confer up to 1,200-fold selectivity for NTS2 (Ki = 29 nM) over NTS1 (Ki = 35,000 nM) when used as conformationally constrained tyrosine surrogates [1]. This selectivity improvement over the native neurotensin peptide (~1–10-fold) is directly attributable to the rigid THF scaffold, and the approach is generalizable to other peptide-GPCR systems where conformational restriction of a key pharmacophoric residue can discriminate between receptor subtypes [2].

Library Synthesis with Conformationally Defined Scaffolds

Medicinal chemistry groups generating diverse screening libraries benefit from the THF amino acid scaffold's demonstrated compatibility with solid-phase peptide synthesis (SPPS) and parallel synthesis workflows. THF-templated amino acids have been successfully employed in the construction of 99-member compound libraries without ring-opening or epimerization side reactions—a synthetic robustness advantage over oxetane-based β-amino acid scaffolds, which are susceptible to acid-catalyzed ring cleavage under standard TFA deprotection conditions (ring strain: THF ~25 kJ/mol vs. oxetane ~106 kJ/mol) [1]. The conformational homogeneity of THF amino acid-containing oligomers also reduces the number of conformational isomers per library member, simplifying SAR interpretation and hit validation [2].

Replacing Aromatic Residues to Improve Developability

In lead optimization campaigns where high lipophilicity (logP > 3) or poor aqueous solubility (<10 µM) limits progression, substituting aromatic amino acid residues with the more hydrophilic THF β-amino acid scaffold offers a rational strategy to reduce logP (estimated ΔlogP ≈ -0.7 to -1.7 vs. phenyl β-amino acid analog) while maintaining conformational constraint and H-bonding capability [1]. This substitution preserves the β-amino acid backbone's proteolytic stability advantage while introducing an ether oxygen that can serve as an additional hydrogen-bond acceptor for target engagement or solubility enhancement, addressing two common lead optimization liabilities—metabolic instability and poor solubility—with a single building block replacement [2].

Application
Selection Property
Validation Focus
β-Peptide foldamer studies
β-Amino acid backbone proteolytic resistance
Stability assay (48 h, serum/peptidase panel)
GPCR subtype-selective probe development
THF-imposed conformational restriction
Receptor selectivity panel (NTS1/NTS2 binding)
Conformationally defined library synthesis
SPPS compatibility and ring stability
Ring-opening monitoring under TFA deprotection
Aromatic residue replacement for developability profiling
Reduced lipophilicity vs. aryl analogs
logP measurement; solubility and protein binding assay
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